molecular formula C12H9FN2O2 B3307055 3-Fluoro-2-nitro-N-phenylaniline CAS No. 930791-49-4

3-Fluoro-2-nitro-N-phenylaniline

Cat. No.: B3307055
CAS No.: 930791-49-4
M. Wt: 232.21 g/mol
InChI Key: SCIYSKBYASCGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-nitro-N-phenylaniline is a chemical compound with the molecular formula C12H9FN2O2 . It is used in research and has a molecular weight of 232.21 .


Synthesis Analysis

The synthesis of this compound involves the use of anhydrous magnesium sulfate, which is then filtered and concentrated under reduced pressure to afford the crude product . This compound is used in the next step without further purification .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a nitro group and a fluorine atom . The exact linear structure formula is not provided .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .

Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro-2-nitro-N-phenylaniline is a compound that has been studied in various synthesis processes. For example, it has been involved in the synthesis of fluorophenothiazines via Smiles rearrangement, an essential method in medicinal chemistry (N. Sharma et al., 1999). This compound also plays a role in the synthesis of antitubercular agents, highlighting its significance in developing affordable and effective treatments for tuberculosis (W. Ang et al., 2012).

Application in Drug Synthesis

The compound has been utilized in the synthesis of various drugs and intermediates. For example, it has been used in the production of linezolid, an antibiotic, showing its utility in synthesizing pharmaceutical compounds (D. B. Janakiramudu et al., 2017).

Role in Material Science

In material science, this compound has been used in the synthesis of new classes of compounds with potential applications in various fields. For instance, it has been involved in the development of fluorinated phenothiazines, which have significant implications in the creation of novel materials (M. Bil, 2007).

Contributions to Biochemistry

In biochemistry, this compound contributes to understanding the structure and function of biomolecules. Its derivatives have been used in the study of amino acids and proteins, providing insights into biochemical processes (Y. Watanabe & K. Imai, 1981).

Impact on Antibacterial Research

The derivatives of this compound have been essential in the development of new antibacterial agents. This is evident in studies where its derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the compound's potential in discovering new antibacterial solutions (L. Racané et al., 2006).

Applications in Analytical Chemistry

This compound has also found applications in analytical chemistry, particularly in the development of labelling reagents for high-performance liquid chromatography. This application is crucial for sensitive detection and analysis of various biological and chemical substances (S. Uzu et al., 1991).

Properties

IUPAC Name

3-fluoro-2-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIYSKBYASCGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658057
Record name 3-Fluoro-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930791-49-4
Record name 3-Fluoro-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium tertbutoxide (1.2 g, 12.58 mmol) was added portionwise to a stirred solution of 1,3-difluoro-2-nitrobenzene (1 g, 6.29 mmol) and phenylamine (1.15 mL, 12.58 mmol) in a hydrous DMF (5 mL) under a nitrogen atmosphere at RT and stirring was continued for 20 h. The mixture was poured into an aqueous solution of NH4Cl and extracted with EtOAc (150 mL). The organic layer was washed with brine, then dried and concentrated in vacuo and the resulting residue was purified by column chromatography (Si—PCC, gradient 0-15% EtOAc in cyclohexane) affording (3-Fluoro-2-nitrophenyl)phenylamine as a red solid (1.06 g, 73%). LCMS: RT 3.80 min.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-nitro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-nitro-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-nitro-N-phenylaniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-nitro-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-nitro-N-phenylaniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-nitro-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.